2-(2-(Benzyloxy)ethoxy)-1-bromo-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Benzyloxy)ethoxy)-1-bromo-3-methoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, ethoxy, bromo, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)ethoxy)-1-bromo-3-methoxybenzene typically involves multiple steps. One common method starts with the preparation of 2-(2-(Benzyloxy)ethoxy)ethanol, which is then brominated to introduce the bromo group. The methoxy group can be introduced through methylation reactions. The specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)ethoxy)-1-bromo-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy and methoxy groups can participate in oxidation and reduction reactions.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield an amine derivative of the original compound .
Scientific Research Applications
2-(2-(Benzyloxy)ethoxy)-1-bromo-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)ethoxy)-1-bromo-3-methoxybenzene involves its interaction with specific molecular targets. The bromo group can act as a leaving group in substitution reactions, while the benzyloxy and methoxy groups can participate in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)ethanol
- 2-(2-(Benzyloxy)ethoxy)ethanol
- 2-(2-(Benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide
Properties
IUPAC Name |
1-bromo-3-methoxy-2-(2-phenylmethoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-15-9-5-8-14(17)16(15)20-11-10-19-12-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHOBOMFPMFHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)OCCOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.